N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-14-8-10-17(12-15(14)2)25-23(28)16-9-11-19-20(13-16)26-24(29)22(21(19)27)32(30,31)18-6-4-3-5-7-18/h3-13H,1-2H3,(H,25,28)(H2,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPIYGQXSMOSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on anticancer and antibacterial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a quinoline core substituted with a dimethylphenyl group and a phenylsulfonyl moiety. This structural complexity contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. Notably, an analogue of this compound demonstrated significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) | Sensitivity |
|---|---|---|
| ALL (EU-3) | 0.3 - 0.4 | High |
| NB (NB-1643) | 0.5 - 1.2 | Moderate |
| SHEP1 | 0.5 - 1.2 | Moderate |
| LA1–55N | 0.5 - 1.2 | Moderate |
In a study evaluating the compound's effects on cancer cell proliferation, it was found to significantly inhibit cell growth, evidenced by reduced colony formation in treated cells compared to controls .
Antibacterial Activity
The antibacterial potential of the compound was assessed through minimum inhibitory concentration (MIC) assays. While the results indicated moderate antibacterial activity, no significant effects were observed against common bacterial strains at concentrations below 100 µM . This suggests that while the compound exhibits some antibacterial properties, further optimization may be necessary for enhanced efficacy.
The mechanism by which this compound exerts its effects is still under investigation. Docking studies have suggested that the compound may interact with specific cellular targets involved in cancer cell proliferation and survival pathways .
Case Studies
- Study on Anticancer Efficacy : A study reported that the compound exhibited a 25-fold increase in anticancer activity compared to its predecessor MX69, with an IC50 value of 0.3 μM against ALL cells .
- Antibacterial Assessment : In vitro tests revealed that while the compound had some antibacterial activity, it was not potent enough to warrant further development as an antibacterial agent without modifications .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. A study on related quinoline derivatives showed promising results against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Compound A | Mycobacterium smegmatis | 6.25 |
| Compound B | Pseudomonas aeruginosa | 12.5 |
| Compound C | Candida albicans | 25 |
Antimalarial Activity
N-(3,4-dimethylphenyl)-4-hydroxy-2-oxo-3-(phenylsulfonyl)-1,2-dihydroquinoline-7-carboxamide has been investigated for its antimalarial properties. A related study indicated that quinoline-4-carboxamide derivatives demonstrated potent activity against Plasmodium falciparum, with some compounds achieving low nanomolar potency in vitro . The mechanism of action involves the inhibition of translation elongation factor 2 in the malaria parasite.
Table 2: Antimalarial Efficacy of Quinoline Derivatives
| Compound Name | EC50 (nM) | In Vivo Efficacy (ED90 mg/kg) |
|---|---|---|
| Compound D | 120 | <1 |
| Compound E | 80 | <0.5 |
Anticancer Activity
The anticancer potential of quinoline derivatives has also been explored extensively. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Study: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptotic cell death.
Table 3: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5 | Apoptosis via caspase activation |
| A549 | 8 | G2/M phase arrest |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights structural differences between the target compound and analogs from the literature:
Key Observations:
Compound 47 replaces the 4-oxo group with thioxo, which may alter redox properties and metal-binding affinity .
Substituent Effects: Phenylsulfonyl vs. Adamantyl/Chloro (R3): The phenylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which could enhance binding specificity compared to the adamantyl (lipophilic) or chloro (electronegative) groups in J. Med. Chem. analogs .
Functional Group Variations :
- Compound 7f () replaces the carboxamide with a carboxylate ester, which is more prone to hydrolysis and may reduce metabolic stability .
Physicochemical and Pharmacological Implications
- Solubility : The phenylsulfonyl and dimethylphenyl groups in the target compound likely reduce water solubility compared to pyridylmethyl () or carboxylate () analogs.
- Bioactivity :
- Adamantyl-containing analogs (J. Med. Chem. 2007) are associated with enhanced binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Polymorphism in ’s compound highlights how crystalline forms can affect analgesic efficacy, suggesting similar considerations may apply to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
